molecular formula C12H21NO8 B12342117 methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate

methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate

Cat. No.: B12342117
M. Wt: 307.30 g/mol
InChI Key: QQQLKKYLIRADTB-FTUOSHNKSA-N
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Description

Methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate is a chiral carbohydrate derivative with a complex stereochemical architecture. Its structure comprises a methyl esterified propanoate group linked via an ether bond to a substituted oxane (pyranose-like) ring. Key functional groups include:

  • Hydroxyl groups at positions 2 and 5 of the oxane, contributing to hydrophilicity.
  • Hydroxymethyl group (-CH₂OH) at position 6, a common feature in sugar derivatives.
  • Methyl ester at the propanoate terminus, influencing lipophilicity and stability.

While direct synthesis or application data are absent in the provided evidence, analogous compounds (e.g., glycosides with ester linkages) are often utilized in medicinal chemistry for targeted drug delivery or as enzyme inhibitors .

Properties

Molecular Formula

C12H21NO8

Molecular Weight

307.30 g/mol

IUPAC Name

methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate

InChI

InChI=1S/C12H21NO8/c1-5(11(17)19-3)20-10-8(13-6(2)15)12(18)21-7(4-14)9(10)16/h5,7-10,12,14,16,18H,4H2,1-3H3,(H,13,15)/t5-,7?,8+,9-,10-,12-/m1/s1

InChI Key

QQQLKKYLIRADTB-FTUOSHNKSA-N

Isomeric SMILES

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@@H](OC([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC(C1O)CO)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate typically involves multiple steps, starting from simpler precursors. The process often includes the protection and deprotection of functional groups, selective oxidation, and esterification reactions. Common reagents used in these steps include acetic anhydride, methanol, and various protecting agents like tert-butyldimethylsilyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives documented in the literature. Below is a comparative analysis based on molecular weight, functional groups, and structural features (Table 1):

Table 1: Structural and Functional Comparison

Compound Name (Simplified) Molecular Weight Key Functional Groups Structural Distinctions
Methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate ~409 (estimated) Acetamido, hydroxyl, hydroxymethyl, methyl ester Reference compound for comparison.
3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-Chromen-3-Yl]Oxyoxan-2-Yl]Methoxy]Propanoic Acid 550.429 Chromenone, hydroxyl, carboxylic acid Larger chromenone substituent increases molecular weight and aromaticity. Carboxylic acid enhances solubility vs. methyl ester.
2-(3,4-Dihydroxyphenyl)-7-Oxychromen-4-One 464.382 Flavonoid core, hydroxyl, oxane-linked hydroxymethyl Lacks acetamido group; flavonoid moiety suggests antioxidant activity.
Methyl (2R)-2-(3-Tetradecylsulfanylpropanoyl)Oxypropanoate Not provided Tetradecylsulfanyl, triphenylmethyl Bulky hydrophobic groups reduce solubility; sulfanyl group introduces redox sensitivity.

Key Observations:

Functional Group Impact: The acetamido group in the target compound distinguishes it from flavonoid-linked derivatives (e.g., 464.382 Da compound in Table 1), which prioritize phenolic hydroxyls for antioxidant properties .

Solubility and Reactivity: The methyl ester in the target compound lowers water solubility relative to carboxylic acid derivatives (e.g., 550.429 Da compound) but enhances membrane permeability .

Research Implications:

  • The acetamido and hydroxymethyl groups suggest utility in glycomimetic drug design, targeting lectins or glycosidases.
  • Structural parallels to flavonoid glycosides (e.g., 464.382 Da compound) hint at unexplored bioactivity, warranting further enzymatic or cellular assays.

Biological Activity

Methyl (2R)-2-[(2R,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate, a complex glycoside derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its intricate structure and various functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{31}N_{1}O_{8}, with a molecular weight of approximately 393.44 g/mol. The compound features a methyl ester group and an acetamido moiety, which are pivotal for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. In vitro assays show that it can scavenge free radicals effectively, thereby reducing oxidative stress. This activity is attributed to the presence of hydroxyl groups in its structure that can donate electrons to neutralize reactive oxygen species (ROS).

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, the compound reduced markers such as TNF-alpha and IL-6 levels. This suggests a potential role in managing inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Study 2: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry assessed the antioxidant activity using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µg/mL in the DPPH assay, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

Research Findings Summary Table

Activity Methodology Findings
AntimicrobialMIC TestingEffective against E. coli and S. aureus (MIC = 32 µg/mL)
AntioxidantDPPH/ABTS AssaysIC50 = 25 µg/mL
Anti-inflammatoryCytokine Level MeasurementReduced TNF-alpha and IL-6 levels

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